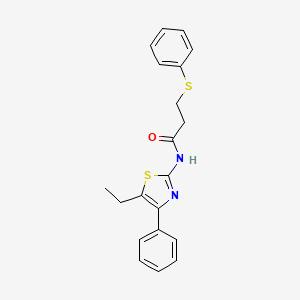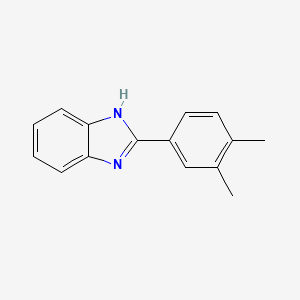![molecular formula C18H17BrO3 B4188188 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde](/img/structure/B4188188.png)
2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde
Übersicht
Beschreibung
2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde, also known as ABE-5B, is a chemical compound that has recently gained attention in the field of scientific research. It is a synthetic compound that has been found to have potential applications in various areas of research.
Wirkmechanismus
The mechanism of action of 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde has also been found to induce apoptosis, which is a process of programmed cell death that is important in the prevention of cancer.
Biochemical and Physiological Effects:
2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde is its potential applications in the development of new drugs. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs to treat these diseases. However, one of the limitations of 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde is its complex synthesis method. This makes it difficult to produce in large quantities, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde. One direction is to further investigate its potential applications in the development of new drugs. Another direction is to explore its potential applications in the field of nanotechnology. 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde can be used to synthesize nanoparticles that can be used in drug delivery systems. Another direction is to further investigate its mechanism of action, which can help to identify new targets for drug development. Finally, there is a need to develop more efficient and cost-effective synthesis methods for 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde, which can help to increase its availability for lab experiments.
Conclusion:
In conclusion, 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde is a synthetic compound that has potential applications in various areas of scientific research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde has also been found to have potential applications in the field of nanotechnology. Further research is needed to fully understand its mechanism of action and to develop more efficient and cost-effective synthesis methods.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde has potential applications in various areas of scientific research. One of the most promising areas is in the development of new drugs. 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs to treat these diseases. 2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde has also been found to have potential applications in the field of nanotechnology. It can be used to synthesize nanoparticles that can be used in drug delivery systems.
Eigenschaften
IUPAC Name |
5-bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-2-5-14-6-3-4-7-17(14)21-10-11-22-18-9-8-16(19)12-15(18)13-20/h2-4,6-9,12-13H,1,5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIDXTWEGVLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4188107.png)
![3-iodo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4188115.png)
![ethyl 1-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4188127.png)



![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4188166.png)
![1-[(4-ethylphenyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4188172.png)
![5-nitro-N-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4188182.png)
![2-chloro-5-{[(2-naphthylthio)acetyl]amino}benzoic acid](/img/structure/B4188186.png)
![N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4188195.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4188204.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4188211.png)
![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4188212.png)